molecular formula C7H10N2O B6748349 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol

Cat. No.: B6748349
M. Wt: 138.17 g/mol
InChI Key: DOJPIIWNSVOZGM-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol (CAS: 3752-24-7) is a partially hydrogenated benzodiazole derivative featuring a six-membered bicyclic structure fused with a benzene ring. The core structure consists of two nitrogen atoms at the 1- and 3-positions and a hydroxyl group at the 4-position (Figure 1). Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h4,6,10H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJPIIWNSVOZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 2-nitrobenzylamine followed by cyclization with formaldehyde. The reaction conditions often include the use of a reducing agent such as sodium borohydride and an acidic catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Table 1: Common Synthesis Methods

MethodDescription
ReductionInvolves reducing nitro compounds to amines followed by cyclization.
CyclizationDirect cyclization of precursors using formaldehyde or other reagents.

Chemistry

In the realm of chemistry, 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify its functional groups to create derivatives with enhanced properties.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.
  • Anticancer Activities : Studies are ongoing to assess its potential in inhibiting cancer cell growth.

Medicine

The compound is being explored for its pharmacological properties , particularly as a potential therapeutic agent. Its mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors in biological systems.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for use in the synthesis of polymers and resins that require specific chemical characteristics.

Case Studies and Research Findings

Recent studies have highlighted various applications and findings related to this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli.
  • Cancer Research : Preliminary results suggest that certain analogs may induce apoptosis in cancer cell lines through specific signaling pathways.
  • Material Science : Investigations into its use in polymer synthesis have shown promising results in developing materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Ring Size Variations

(a) 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine
  • Structure: Differs by an amino (-NH₂) group at position 2 instead of a hydroxyl group.
  • Properties: Enhanced nucleophilicity due to the amino group, making it a precursor for further functionalization (e.g., fluorination) .
  • Relevance : Used in combinatorial chemistry libraries as a building block .
(b) Methyl 4,5,6,7-Tetrahydro-1H-1,3-benzodiazole-5-carboxylate Hydrochloride
  • Structure : Contains a methyl ester (-COOCH₃) at position 3.
  • Properties : Increased hydrophobicity; the carboxylate group enables metal coordination or further hydrolysis .
  • Applications: Potential intermediate in drug design due to modifiable ester functionality .
(c) 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-diazepinium Hexafluorophosphate
  • Structure : Seven-membered diazepine ring with methyl substituents.
  • Properties : Cationic nature enhances solubility in polar solvents; hexafluorophosphate counterion stabilizes the salt .
  • Applications : Used in ionic liquid formulations or as a ligand precursor in catalysis .

Functional Group Modifications and Bioactivity

Table 1 highlights substituent effects on biological activity in related heterocycles:

Compound Name Substituent(s) Bioactivity (IC₅₀/μM) Reference
4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol -OH at C4 Not reported
2-Amino-4,5,6,7-tetrahydro-1H-1,3-benzodiazol -NH₂ at C2 Not reported
Imidazopyridine-thiazole hybrids Methyl, phenyl groups α-Glucosidase inhibition (0.02 μM)
N-Heterocyclic carbene derivatives Dimethylaminobenzyl groups Catalytic activity (Suzuki coupling)

Key Observations :

  • Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound may confer hydrogen-bonding capacity, whereas amino groups enhance reactivity toward electrophiles.

Biological Activity

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol (CAS No. 343269-89-6) is a heterocyclic compound derived from benzimidazole, characterized by a hydroxyl group at the fourth position of the tetrahydrobenzodiazole ring. Its unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Purity≥ 95%
OriginUnited States

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The hydroxyl group is crucial for binding to these targets, influencing biochemical pathways that can lead to therapeutic effects. This compound has been studied for its potential as a biochemical probe in various biological systems.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. It may modulate neuroinflammatory responses and promote neuronal survival under stress conditions.

Case Studies

Several studies provide insights into the biological activity of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of tetrahydrobenzodiazoles. The results indicated that certain modifications to the structure enhanced activity against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Evaluation : Research conducted on breast cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.
  • Neuroprotection in Animal Models : An animal study assessed the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could reduce neuronal damage and improve behavioral outcomes after induced neurotoxicity .

Q & A

Basic: What are the common synthetic routes for 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol, and how are reaction conditions optimized?

Answer:
The synthesis typically involves condensation of phenylhydrazine with cyclohexanone derivatives under acidic conditions. A widely used method reacts phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate, forming a hydrazone intermediate that cyclizes into the indazole core . Key optimization parameters include:

  • Temperature control (60–80°C) to prevent side reactions.
  • Solvent selection (e.g., ethanol or acetic acid) to enhance reaction efficiency.
  • Catalytic additives (e.g., glacial acetic acid) to accelerate cyclization .
Synthetic RouteKey StepsYield (%)Reference
Cyclohexanone condensationPhenylhydrazine + 2-(hydroxymethylene)cyclohexanone65–75
Continuous flow synthesisOptimized for industrial scale using flow reactors>80

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:
Discrepancies in crystallographic data (e.g., bond angles, torsional strain) require robust refinement tools like SHELX programs (e.g., SHELXL for small-molecule refinement). Key steps:

  • Validate data using high-resolution twinned datasets .
  • Apply Hirshfeld surface analysis to detect packing irregularities.
  • Cross-verify with density functional theory (DFT) calculations to reconcile experimental and theoretical geometries .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., NH and OH groups at δ 3.90–3.63 ppm) and confirms bicyclic structure .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3200 cm⁻¹, C=O at 1700 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (138.17 g/mol) and fragmentation patterns .

Advanced: How to address conflicting bioactivity data in anticancer studies?

Answer:
Contradictions (e.g., varying IC₅₀ values across cell lines) necessitate:

  • Dose-response meta-analysis to identify concentration-dependent effects.
  • Orthogonal assays (e.g., apoptosis vs. proliferation markers) to confirm mechanisms.
  • SAR studies : Modify substituents (e.g., methyl or carboxyl groups) to isolate bioactive moieties .

Basic: What in vitro assays are used to evaluate antimicrobial activity?

Answer:

  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
  • Biofilm disruption assays : Quantify inhibition of biofilm formation using crystal violet staining .

Advanced: How can computational methods enhance mechanistic understanding?

Answer:

  • Molecular docking : Predict binding affinity to targets like DNA gyrase or tubulin (e.g., AutoDock Vina).
  • MD simulations : Analyze ligand-receptor stability over 100-ns trajectories (e.g., GROMACS).
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups enhance activity) .

Basic: What are the best practices for analytical method validation?

Answer:
For HPLC/LC-MS quantification:

  • Linearity : R² > 0.995 across 1–100 µg/mL.
  • Precision : ≤5% RSD for intra-/inter-day replicates.
  • LOD/LOQ : ≤0.1 µg/mL and ≤0.3 µg/mL, respectively .

Advanced: How to apply FAIR principles for data management?

Answer:

  • Metadata standardization : Use platforms like PubChem or CAS Common Chemistry for spectral data .
  • CCS (Collision Cross Section) predictions : Store in repositories (e.g., MetaboLights) with unique identifiers .
  • Open-access sharing : Adhere to CC-BY-NC 4.0 licensing for public datasets .

Basic: What in silico tools predict toxicological profiles?

Answer:

  • DSSTox : Models acute toxicity (e.g., LD₅₀) using EPA-curated datasets .
  • ProTox-II : Predicts hepatotoxicity and carcinogenicity.
  • ADMETlab 2.0 : Evaluates blood-brain barrier permeability and CYP450 interactions .

Advanced: How to resolve discrepancies in enzyme inhibition assays?

Answer:

  • Kinetic analysis : Compare Kᵢ (inhibition constant) and kᵢₙₕ (inactivation rate) to distinguish competitive vs. non-competitive inhibition.
  • Isothermal titration calorimetry (ITC) : Validate binding stoichiometry and enthalpy changes.
  • Crystallographic snapshots : Capture enzyme-ligand interactions at high resolution (≤1.8 Å) .

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